Sabizabulin

Content Navigation

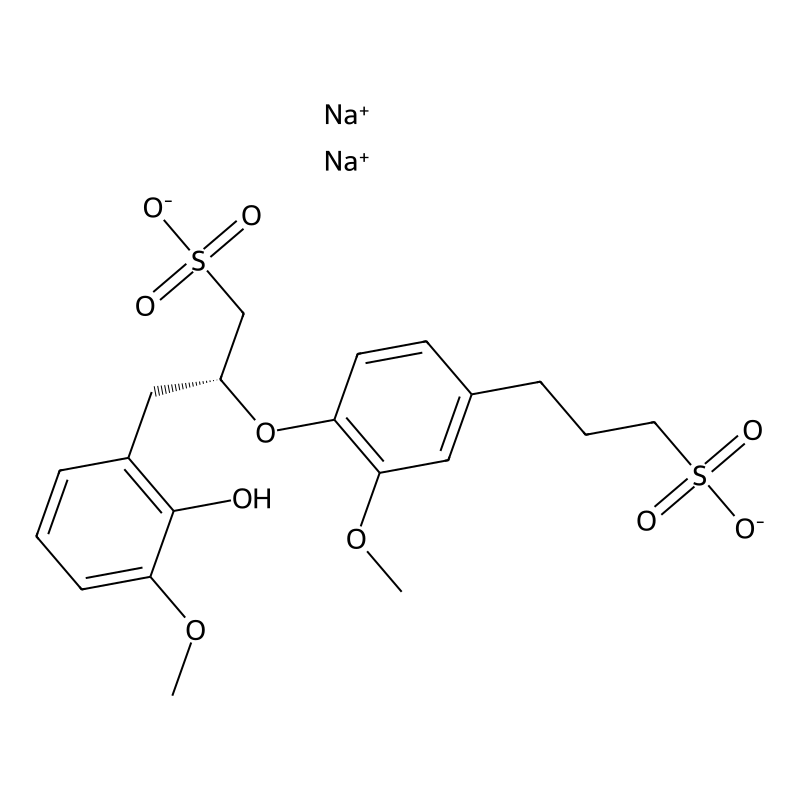

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Sabizabulin mechanism of action tubulin polymerization

Mechanism of Action: A Unique Dual-Binding Inhibitor

Sabizabulin's core mechanism involves directly targeting the tubulin subunits that make up microtubules. Its action is distinct from other classes of microtubule inhibitors and confers several key advantages:

- Targets the Colchicine Binding Site: this compound binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules [1] [2] [3].

- Cross-links α and β Tubulin: Unlike many colchicine-binding site inhibitors, this compound also binds to a novel site on α-tubulin, effectively cross-linking the α and β subunits [4] [2] [5]. This unique action causes microtubule depolymerization and fragmentation of the cytoskeleton [4].

- Overcomes Common Resistance Mechanisms: this compound is not a substrate for the P-glycoprotein (P-gp) efflux pump [1] [2]. This allows it to remain effective against cancer cells that have developed resistance to taxanes and other chemotherapeutics that are expelled by P-gp [1].

- Favorable Pharmacokinetics: It is orally bioavailable with a half-life of approximately 5 hours and is not a substrate for the CYP3A4 enzyme, reducing the potential for drug-drug interactions [4] [5].

The following diagram illustrates the molecular consequences of this compound's mechanism on a cell:

This compound mechanism leads to apoptosis via microtubule depolymerization and disrupted cellular processes.

Quantitative Efficacy Data from Preclinical and Clinical Studies

The potency of this compound has been quantified in various experimental models, demonstrating its low nanomolar efficacy.

Table 1: In Vitro Anti-Proliferative and Anti-Viral Activity of this compound

| Assay Type | Cell Line / Model | Experimental Readout | Potency (IC₅₀/IC₉₀) | Source |

|---|---|---|---|---|

| Anti-Proliferation | HER2+ Breast Cancer Cell Lines (e.g., BT474, SKBR3) | Inhibition of cell proliferation | Low nanomolar IC₅₀ values | [1] [3] |

| Anti-Viral (Poxvirus) | BSC40 (African green monkey kidney) | Inhibition of infectious virus release | IC₅₀: 24.3 nM; IC₉₀: 37.8 nM | [6] |

| Anti-Viral (Poxvirus) | BSC40 (African green monkey kidney) | Inhibition of virus cell-to-cell spread | IC₅₀: 15.7 nM; IC₉₀: 27.0 nM | [6] |

Table 2: Clinical Dosing, Efficacy, and Safety Profile

| Aspect | Phase Ib/II (Prostate Cancer) | Phase III (COVID-19) | Source |

|---|---|---|---|

| Recommended Phase II Dose | 63 mg once daily | 9 mg once daily | [4] |

| Achieved Blood Concentration (at 9 mg dose) | Average (Cavg): ~32 nM; Peak (Cmax): 171 nM | Information not specified in sources | [6] |

| Key Efficacy Findings | Radiographic PFS: 11.4 months; ORR: 20.7% | 55% relative reduction in mortality | [4] [2] |

| Common Adverse Events (Grade 1-2) | Diarrhea, fatigue | Information not specified in sources | [4] |

| Key Differentiator from Taxanes | No observed neurotoxicity or neutropenia | Information not specified in sources | [4] |

Key Experimental Methodologies

Robust in vitro, in vivo, and clinical models have been used to characterize this compound's activity.

Table 3: Summary of Key Experimental Models for this compound

| Model Type | Specific Model Details | Key Methodologies and Endpoints |

|---|

| In Vitro | HER2+ breast cancer cell lines (BT474, SKBR3, AU565, JIMT-1) [1] [3] | Cell proliferation assays (IC₅₀): Measuring the concentration that inhibits 50% of cell growth. Clonogenicity assays: Assessing the ability of a single cell to form a colony, indicating long-term survival and proliferation. Apoptosis assays: Detecting markers like caspase-3/9 activation and PARP cleavage to confirm programmed cell death. Synergy studies: Combining this compound with other agents (e.g., lapatinib) to calculate combination indices. | | In Vivo (Xenograft) | BT474 (ER+/PR+/HER2+) cell-derived xenografts in NSG mice [1] [3] | Primary tumor growth inhibition: Measuring tumor volume over time in treated vs. control groups. Pharmacokinetic analysis: Profiling drug absorption, distribution, and blood concentration levels. | | In Vivo (PDX & Metastasis) | HCI-12 (ER-/PR-/HER2+) patient-derived xenograft model [1] [3] | Metastasis inhibition: Quantifying the number or burden of lung metastases. Use of patient-derived tissue: Implanting human tumor fragments into mice to better mimic human disease. | | Clinical Trial | Phase Ib/II in metastatic castration-resistant prostate cancer (mCRPC) [4] | Dose escalation (3+3 design): Determining the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). Efficacy endpoints: Using RECIST 1.1 for tumor response and PCWG3 criteria for prostate-specific antigen (PSA) levels. |

The following workflow maps the typical progression of experiments used to validate this compound's activity:

Experimental workflow progresses from in vitro models to clinical trials.

Broader Therapeutic Implications

- Potential in Oncology: this compound is a promising alternative to taxanes in breast cancer, particularly for HER2+ and triple-negative subtypes, with efficacy in suppressing tumor growth and metastasis in preclinical models [1] [3]. It also shows synergistic effects with targeted therapies like lapatinib [1] [3].

- Anti-Viral and Anti-Inflammatory Applications: this compound's microtubule disruption inhibits viral transport and replication, demonstrating activity against SARS-CoV-2 and poxviruses in preclinical studies [2] [6]. Its broad anti-inflammatory effects are being explored for atherosclerosis, similar to colchicine but with a potentially safer profile [5].

References

- 1. This compound, a Potent Orally Bioavailable Colchicine ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. This compound, a Potent Orally Bioavailable Colchicine ... [mdpi.com]

- 4. A Phase Ib/II Study of this compound, a Novel Oral ... [pmc.ncbi.nlm.nih.gov]

- 5. Cardiometabolic Inflammation Atherosclerosis Program [verupharma.com]

- 6. Veru Announces Preclinical Study Results that ... [ir.verupharma.com]

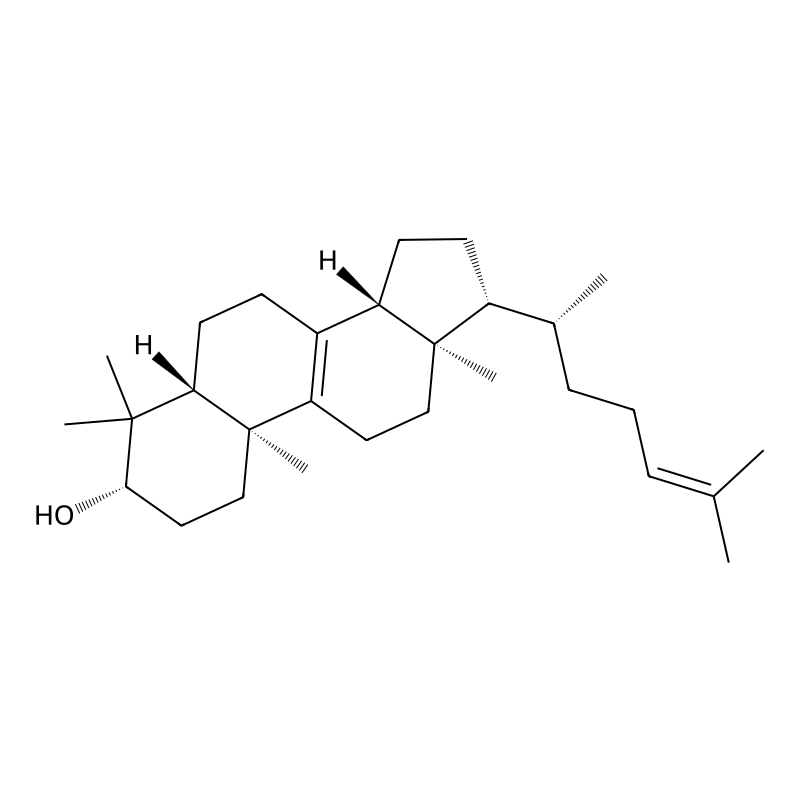

Sabizabulin binding site colchicine alpha beta tubulin

Molecular Mechanism of Action

Sabizabulin exerts its effects by directly targeting tubulin, the building block of microtubules. The following diagram illustrates its core mechanism and downstream consequences.

This compound binds to the colchicine site on β-tubulin and crosslinks α-tubulin, inhibiting microtubule formation and leading to anti-cancer and anti-inflammatory effects.

Quantitative Profiling and Anticancer Efficacy

This compound demonstrates potent, low nanomolar cytotoxicity across various cancer cell lines and effectively overcomes common taxane resistance mechanisms.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines [1] [2] [3]

| Cancer Type | Cell Line | IC₅₀ (nM) | Key Findings |

|---|---|---|---|

| Breast Cancer (HER2+) | BT474 | 9.07 nM | Concentration-dependent growth inhibition [1] [3] |

| Breast Cancer (HER2+) | SKBR3 | 8.18 nM | Concentration-dependent growth inhibition [1] [3] |

| Pancreatic Cancer | Panc-1 | 11.8 - 25 nM | Time-dependent cytotoxicity (24-48 hour exposure) [2] |

| Pancreatic Cancer | AsPC-1 | 15.5 - 35 nM | Time-dependent cytotoxicity (24-48 hour exposure) [2] |

| Prostate Cancer | PC-3 | Low nanomolar range | Equipotent against parent and paclitaxel-resistant (PC-3/TxR) cells [2] |

Table 2: Key In Vivo Efficacy and Pharmacological Properties [1] [2] [4]

| Property / Model | Findings / Outcome |

|---|---|

| Oral Bioavailability | Yes, with a half-life of approximately 5 hours [4] |

| P-gp Substrate | No (key advantage over taxanes, avoids P-gp mediated resistance) [5] [2] |

| CYP3A4 Substrate | No (reduces potential for drug-drug interactions) [4] |

| BT474 Xenograft Model | Significant reduction in tumor volume and weight [1] [3] |

| HER2+ PDX Model (HCI-12) | Inhibition of primary tumor growth and suppression of lung metastasis [1] |

| PC-3/TxR Xenograft Model | >100% Tumor Growth Inhibition (TGI) at 6.7 mg/kg orally [2] |

Structural Biology and Binding Site Characterization

The colchicine binding site is located at the intra-dimer interface between α and β-tubulin [6]. Binding of inhibitors like this compound to this site prevents the conformational change in tubulin necessary for incorporation into a growing microtubule. The βT7 loop is a key flexible structural element whose "flipped-in" conformation in unliganded tubulin occupies the site; ligand binding induces a "flipped-out" conformation [6]. This compound is reported to not only bind the colchicine site on β-tubulin but also crosslink with α-tubulin, a unique dual-action mechanism [5].

Core Experimental Protocols

Researchers can use the following established methodologies to study this compound's effects.

1. In Vitro Tubulin Polymerization Assay [2] This assay directly measures the compound's effect on microtubule formation.

- Principle: Monitor the increase in turbidity (absorbance at 340 nm) when tubulin polymerizes into microtubules at 37°C.

- Procedure:

- Prepare Porcine brain tubulin (>97% pure) in General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 3 mg/mL.

- Mix the tubulin solution with the test compound (e.g., this compound) in a 96-well plate.

- Immediately transfer the plate to a pre-warmed plate reader at 37°C.

- Monitor the absorbance at 340 nm every 30 seconds for 60-65 minutes.

- Controls: Use paclitaxel as a polymerization promoter and colchicine as a polymerization inhibitor.

2. Competitive Mass Spectrometry Binding Assay [2] This method confirms binding to the colchicine site.

- Principle: The test compound competes with colchicine for binding to tubulin. The displacement of colchicine is quantified via mass spectrometry.

- Procedure:

- Incubate tubulin with colchicine.

- Introduce the test compound (this compound) at varying concentrations.

- Use mass spectrometry to measure the amount of colchicine bound to tubulin.

- A decrease in tubulin-colchicine complex signals indicates competitive displacement by the test compound.

- Controls: Podophyllotoxin (strong competitor, positive control); Vinblastine (binds to a different site, negative control).

3. Cell-Based Apoptosis Assay (DNA Histone Complex) [2] This measures the cell death induced by the compound.

- Principle: Detect cytoplasmic histone-associated DNA fragments, a marker of apoptotic cells, using an ELISA.

- Procedure:

- Treat cancer cells (e.g., PC-3) with this compound for a set time (e.g., 24 hours).

- Lyse the cells and isolate the cytoplasmic fraction.

- Use the lysate in a commercial cell death detection ELISA.

- Measure the absorbance to quantify DNA fragmentation.

Therapeutic Application and Clinical Translation

Beyond its core anticancer mechanism, this compound's disruption of microtubule-mediated intracellular trafficking underpins its investigation for other conditions.

Antiviral & Anti-inflammatory Application in COVID-19: Microtubules are used by viruses like SARS-CoV-2 for intracellular transport and assembly [7]. By disrupting this process and inhibiting the transport of pro-inflammatory transcription factors, this compound demonstrated broad anti-inflammatory activity, suppressing key cytokines (IL-1β, IL-6, TNF-α, IFN-γ) [5] [4]. A phase 3 trial in hospitalized COVID-19 patients reported a 55% reduction in mortality, leading to early study termination for efficacy [5].

Potential in Atherosclerotic Cardiovascular Disease: Building on the proven cardiovascular benefits of colchicine, this compound is being investigated for this application due to its similar mechanism but potentially superior safety profile [4]. It is not a substrate for CYP3A4 or P-gp, minimizing drug-drug interactions with common cardiovascular medications like statins [4]. A Phase 2 study is planned to evaluate its effect on coronary plaque volume [4].

References

- 1. This compound, a Potent Orally Bioavailable Colchicine ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (ABI231) hydrochloride | Others 16 | 2635953-17-0 [invivochem.com]

- 3. | ABI-231 | α/β this compound Inhibitor | TargetMol Tubulin [targetmol.com]

- 4. Cardiometabolic Inflammation Atherosclerosis Program [verupharma.com]

- 5. - Wikipedia this compound [en.wikipedia.org]

- 6. Molecular interactions at the colchicine binding site in tubulin [pmc.ncbi.nlm.nih.gov]

- 7. Repurposing Colchicine To Treat Covid-19 [cytoskeleton.com]

Mechanism of Action and Signaling Pathways

Sabizabulin's primary mechanism involves disrupting microtubule dynamics, which leads to multiple downstream biological effects, particularly in cancer cells and inflamed tissues.

The following diagram illustrates the core mechanism of action of this compound and its subsequent cellular effects.

Clinical and Preclinical Evidence

Clinical and preclinical studies support this compound's potential across different diseases, with a focus on oncology and infectious disease applications.

Prostate Cancer Clinical Data

A Phase Ib/II study (NCT03752099) evaluated this compound in men with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on at least one androgen receptor-targeting agent [1].

Table: Key Efficacy and Safety Findings from the Phase Ib/II mCRPC Study (63 mg/day Dose) [1]

| Efficacy Parameter | Result |

|---|---|

| Objective Response Rate (RECIST 1.1) | 20.7% (6 of 29 pts with measurable disease; 1 complete, 5 partial) |

| Patients with PSA Decline ≥50% | 29.2% (14 of 48 pts) |

| Median Radiographic PFS | 11.4 months (n=55) |

| Durable Responses | Observed for >2.75 years |

| Common Adverse Events (Grade 1-2) | Diarrhea, fatigue, ALT/AST elevations |

| Grade ≥3 Adverse Events | Diarrhea (7.4%), fatigue (5.6%), ALT elevation (5.6%), AST elevation (3.7%) |

| Not Observed | Neurotoxicity, neutropenia |

The maximum tolerated dose (MTD) was not reached in the Phase Ib portion. The recommended Phase II dose (RP2D) was set at 63 mg taken orally once daily [1].

Preclinical Evidence in Breast Cancer

This compound has shown potent activity in preclinical models of HER2-positive breast cancer, a subtype where taxanes are a frontline therapy [2] [3].

Table: Summary of Preclinical Efficacy of this compound in HER2+ Breast Cancer Models [2] [3]

| Model Type | Findings |

|---|---|

| In Vitro (Cell Lines) | Inhibited proliferation of HER2+ cell lines (BT474, SKBR3) with low nanomolar IC50 values. Inhibited clonogenicity and induced apoptosis in a concentration-dependent manner. |

| In Vivo (Xenografts) | Significantly inhibited tumor growth in BT474 (ER+/PR+/HER2+) xenograft models. |

| In Vivo (PDX Model) | Inhibited primary tumor growth and lung metastasis in a HER2+ (ER-/PR-) patient-derived xenograft (PDX) model, HCI-12. |

| Synergy Studies | Demonstrated synergistic effect with lapatinib (tyrosine kinase inhibitor) in lapatinib-sensitive and resistant HER2+ cell lines. |

Application in Viral ARDS

Based on its dual anti-inflammatory and antiviral properties, this compound was investigated for severe COVID-19. A Phase 3 trial in hospitalized patients at high risk for ARDS was stopped early due to efficacy, showing a 55% relative reduction in mortality [4]. Subsequently, the FDA has agreed to a new Phase 3 trial design to evaluate this compound (9 mg daily) in a broader population of hospitalized adults with ARDS caused by any virus (Influenza, RSV, or SARS-CoV-2) [5]. The primary endpoint for this study is all-cause mortality at Day 60 [5].

Detailed Experimental Protocols

The following methodology provides a representative example of a key preclinical experiment used to evaluate this compound's efficacy.

Objective: To evaluate the in vivo efficacy of this compound in inhibiting primary tumor growth and metastasis in a HER2+ Patient-Derived Xenograft (PDX) model [2] [3].

Materials and Methods:

- Test Compound: this compound (purity >98.0%), synthesized as per published literature [2].

- Control: Vehicle control and/or paclitaxel as a comparator.

- Cell Line/Model: HCI-12 PDX model (ER-/PR-/HER2+). Tumor fragments are serially transplanted into the mammary fat pads of female NOD-Scid-Gamma (NSG) mice [2].

- In Vivo Dosing:

- Mice are randomized into treatment groups once tumors reach a designated volume (~100-150 mm³).

- This compound is administered orally at a predetermined efficacious dose (e.g., 2-6 mg/kg).

- Dosing typically occurs daily (5-7 days per week) for the study duration.

- The control group receives the vehicle alone.

- Tumor Monitoring:

- Primary tumor volume is measured 2-3 times weekly using calipers. Volume is calculated as (Length × Width²)/2.

- Body weight is monitored as an indicator of systemic toxicity.

- Metastasis Assessment:

- At the experiment endpoint (e.g., when control tumors reach a maximum allowable size), lungs are harvested.

- Metastatic nodules on the lung surface are counted visually or using imaging if the model is luciferase-tagged.

- Lung tissues may be processed for histological analysis (H&E staining) to confirm and quantify metastatic burden.

- Data Analysis:

- Tumor growth curves are plotted, and statistical significance between groups is determined using a repeated-measures ANOVA or similar test.

- Metastasis incidence and number of nodules are compared between groups using a non-parametric test like Mann-Whitney U test.

Future Directions and Conclusion

Based on the accumulated data, the clinical development of this compound is progressing on two main fronts:

- Oncology: The positive Phase Ib/II data in mCRPC supports the ongoing Phase III VERACITY trial in this indication [1].

- Infectious Disease: The planned Phase 3 clinical trial will evaluate this compound for a broad indication of viral-induced ARDS [5].

References

- 1. A Phase Ib/II Study of this compound, a Novel Oral ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Potent Orally Bioavailable Colchicine ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Potent Orally Bioavailable Colchicine ... [mdpi.com]

- 4. This compound [en.wikipedia.org]

- 5. Veru Reaches Agreement with FDA on New Phase 3 ... [biospace.com]

Sabizabulin preclinical studies cancer models

Mechanism of Action & Overcoming Resistance

Sabizabulin is an oral cytoskeleton disruptor that targets the colchicine-binding site on β-tubulin. Its unique mechanism involves forming strong hydrogen bonds with a unique site on α-tubulin, effectively cross-linking α and β tubulin subunits. This leads to microtubule depolymerization and fragmentation of the cytoskeleton, which is distinct from other microtubule-targeting agents [1].

A key preclinical finding is this compound's ability to overcome common chemoresistance mechanisms. It is not a substrate for drug efflux pumps like P-glycoprotein (P-gp/ABCB1/MDR1), which is a primary pathway for taxane resistance [2] [1]. Furthermore, this compound directly represses the transcription of β-tubulin isoforms (including βIII and βIV), which are also associated with drug resistance [1].

The diagram below illustrates this mechanism and its consequences.

This compound's unique mechanism of action leads to apoptosis while bypassing key resistance pathways.

Preclinical Efficacy in Cancer Models

This compound has shown potent anti-cancer activity in a range of models, with detailed quantitative data summarized in the table below.

| Cancer Model | In Vivo System | Key Efficacy Findings | Reported Metrics |

|---|---|---|---|

| HER2+ Breast Cancer [2] | BT474 (ER+/PR+/HER2+) xenograft | Significant inhibition of primary tumor growth. | Low nanomolar IC~50~ values; strong suppression of xenograft growth. |

| HER2+ Breast Cancer [2] | HCI-12 (ER-/PR-/HER2+) PDX model | Inhibition of primary tumor growth and lung metastasis. | Anti-metastatic efficacy comparable to paclitaxel. |

| Triple-Negative Breast Cancer (TNBC) [2] | Patient-derived xenograft (PDX) | Inhibition of tumor growth and distant metastasis. | Overcame taxane resistance. |

| Prostate Cancer [1] | Xenograft models (including taxane-resistant) | Inhibition of tumor growth in models with AR-V7, BRCA mutations, and taxane resistance. | Low nanomolar inhibition of proliferation. |

Detailed Experimental Protocols

For researchers seeking to replicate or analyze these preclinical studies, here is a summary of the key methodologies employed.

Cell Culture and Reagents

- Cell Lines: Studies used authenticated HER2+ breast cancer lines (BT474, SKBR3, AU565) and a lapatinib-resistant line (JIMT-1). Cells were routinely screened for mycoplasma [2].

- Compound Sourcing: this compound (purity >98%) was synthesized as described in the literature. Paclitaxel, lapatinib, and colchicine were obtained from commercial suppliers [2].

In Vitro Proliferation and Viability (IC₅₀) Assay

- Purpose: To determine the concentration of this compound that inhibits 50% of cell proliferation.

- Method: Cells are treated with a concentration range of this compound. After a set incubation period (e.g., 72 hours), cell viability is measured using standard assays like MTT or ATP-based luminescence. The IC~50~ value is calculated from the dose-response curve [2].

Clonogenicity Assay

- Purpose: To assess the ability of a single cell to proliferate indefinitely, indicating long-term survival and reproductive capacity after drug treatment.

- Method: A low density of cells is seeded and treated with this compound for a period sufficient for colony formation (e.g., 7-14 days). Colonies are then fixed, stained (e.g., with crystal violet), and counted. A reduction in the number and size of colonies indicates inhibition of clonogenic survival [2].

Analysis of Apoptosis

- Purpose: To quantify this compound-induced programmed cell death.

- Method: After treatment, assays for caspase-3/9 activation and PARP cleavage (key markers of apoptosis) are performed. This is often done via Western blotting using antibodies specific for the cleaved (activated) forms of these proteins [2] [1].

In Vivo Xenograft and PDX Studies

- Purpose: To evaluate the efficacy of this compound in a living organism.

- Method: Immunocompromised mice (e.g., NSG mice) are implanted with cancer cells (xenograft) or patient-derived tumor fragments (PDX). Mice are randomized into treatment groups (e.g., vehicle control, this compound, paclitaxel). This compound is administered orally, while paclitaxel is typically given intravenously. Primary tumor volume is measured regularly, and metastasis is monitored via methods like bioluminescence imaging. At endpoint, tumors and organs are harvested for analysis [2].

The experimental workflow for the key in vivo studies is summarized below.

Standard in vivo workflow for evaluating this compound efficacy in xenograft and PDX models.

Interpretation of Preclinical Data

- Overcoming Taxane Resistance: The consistent efficacy of this compound in taxane-resistant models, both in vitro and in vivo, is a cornerstone of its development rationale. This is primarily attributed to the fact that it is not a substrate for the P-gp efflux pump [2] [1].

- Therapeutic Synergy: In HER2+ breast cancer models, this compound, but not paclitaxel, showed synergistic effects when combined with the tyrosine kinase inhibitor lapatinib. This was observed in both lapatinib-sensitive and lapatinib-resistant cell lines, suggesting a potential combination therapy strategy [2].

- Safety Profile Differentiation: Preclinical studies in animal models (mice, rats, dogs) indicated that this compound did not cause the dose-limiting neurotoxicity and neutropenia commonly associated with taxanes. This favorable safety profile was later corroborated in clinical trials [2] [1].

References

Sabizabulin In Vitro Cell Proliferation Assay: Application Notes & Protocol

Introduction and Mechanism of Action

Sabizabulin (VERU-111) is a novel, orally bioavailable small molecule that targets the colchicine-binding site on β-tubulin, functioning as a microtubule destabilizing agent [1] [2]. Its unique mechanism involves not only binding to the colchicine site but also forming strong hydrogen bonds with a unique site on α-tubulin, effectively cross-linking the α and β subunits [3]. This action leads to the disruption of the cellular cytoskeleton, fragmentation of microtubules, and subsequent cell cycle arrest in the G2/M phase [3]. The arrest ultimately triggers the activation of caspase-3 and caspase-9, cleavage of PARP, and induction of apoptosis [3]. A key advantage of this compound in research and development is its ability to overcome common resistance mechanisms; it is not a substrate for efflux pumps like P-glycoprotein (P-gp), which often mediates resistance to other microtubule inhibitors such as taxanes [1] [3].

Key Experimental Findings in Breast Cancer Models

Pre-clinical studies have demonstrated the potent anti-proliferative effects of this compound across various breast cancer cell lines, particularly in HER2-positive (HER2+) and Triple-Negative Breast Cancer (TNBC) models [1]. The data indicates promising nanomolar potency, as summarized in the table below.

Table 1: Summary of In Vitro Anti-Proliferative Activity of this compound in Breast Cancer Cell Lines

| Cell Line | Molecular Subtype | Proliferation IC₅₀ (nM) | Key Observations | Source Model |

|---|---|---|---|---|

| BT474 | ER+/PR+/HER2+ | Low nanomolar range | Significant inhibition of clonogenicity & induction of apoptosis | Xenograft [1] |

| SKBR3 | ER-/PR-/HER2+ | Low nanomolar range | Potent anti-proliferative activity | Cell Line [1] |

| MCF-7 | ER+ Breast Cancer | N/A | Context of potency for other agents [2] | Cell Line [2] |

| Hs578T | Triple-Negative (TNBC) | 33 nM | Significant antiproliferative activity | Cell Line [2] |

| AU565 | ER-/PR-/HER2+ | N/A | Synergistic effect with lapatinib | Cell Line [1] |

| JIMT-1 | ER-/PR-/HER2+ (Lapatinib-resistant) | N/A | Synergistic effect with lapatinib | Cell Line [1] |

Beyond inhibiting proliferation, this compound effectively inhibits clonogenicity (colony formation) and induces apoptosis in a concentration-dependent manner [1]. Furthermore, research shows that this compound can be synergistic with targeted therapies like lapatinib (a tyrosine kinase inhibitor), even in lapatinib-resistant cell lines, whereas paclitaxel does not show this same synergistic effect [1].

Detailed Experimental Protocol

This protocol outlines the methodology for assessing the in vitro anti-proliferative activity of this compound, based on practices used in the cited research.

Reagents and Equipment

- Test Compound: this compound (purity >98.0%) [1]. Prepare a 10 mM stock solution in DMSO and store at -20°C. Serial dilutions for assays should be made in culture medium, ensuring the final DMSO concentration is ≤0.1% (v/v).

- Control Compounds: Paclitaxel (for cross-validation) and colchicine (as a CBSI reference) [1].

- Cell Lines: Authenticated breast cancer cell lines (e.g., BT474, SKBR3, AU565, JIMT-1) from recognized repositories like ATCC [1].

- Culture Media: RPMI or DMEM-Hi, supplemented with 10% Fetal Bovine Serum (FBS), 1% antibiotic-antimycotic solution, and 15 mM HEPES buffer. Specific lines may require additional supplements, such as 2.5 μg/mL insulin for AU565 cells [1].

- Proliferation Assay Kit: Commercially available MTT, MTS, or CellTiter-Glo assay kits.

- Equipment: Cell culture incubator (37°C, 5% CO₂), biological safety cabinet, hemocytometer or automated cell counter, multi-channel pipettes, and a microplate reader.

Cell Seeding and Compound Treatment

- Harvest and Count: Harvest exponentially growing cells using standard trypsinization procedure. Count the cells using a hemocytometer or automated counter and adjust the cell density accordingly.

- Seed Cells: Seed cells into 96-well flat-bottom tissue culture plates at a density of 3,000-5,000 cells per well in 100 μL of complete growth medium. The optimal seeding density should be determined empirically for each cell line to ensure sub-confluent growth throughout the assay.

- Pre-incubate: Incubate the seeded plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and resumption of growth.

- Prepare Compound Dilutions: Prepare a serial dilution of this compound in fresh culture medium to achieve the desired final concentration range (e.g., 0.1 nM to 1000 nM). Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., 100 nM Paclitaxel).

- Treat Cells: After 24 hours, carefully remove the old medium from the pre-incubated plates and add 100 μL of the compound-containing or control media to the respective wells. Each concentration and control should be tested in at least triplicate.

Incubation and Viability Assessment

- Incubate: Incubate the treated cells for a predetermined period, typically 72-96 hours, at 37°C in a 5% CO₂ incubator [1].

- Measure Viability: At the end of the incubation period, measure cell viability/proliferation.

- For MTT/MTS Assays: Add the reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours and measure the absorbance at 490-570 nm using a microplate reader.

- For CellTiter-Glo Assay: Add an equal volume of the reagent to each well, mix briefly, incubate for 10 minutes to stabilize the luminescent signal, and record the luminescence.

Data Analysis

- Calculate the average signal for each set of replicates.

- Normalize the data:

(Average of treated group / Average of vehicle control group) * 100%. - Plot the percentage of viability against the log₁₀ of the this compound concentration.

- Use non-linear regression analysis (e.g., four-parameter logistic curve) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC₅₀).

Workflow and Mechanism Visualization

The following diagram illustrates the key procedural steps and cellular mechanism of action in the this compound anti-proliferation assay.

References

Sabizabulin in Metastatic Castration-Resistant Prostate Cancer: Application Notes and Experimental Protocols

Drug Profile and Mechanism of Action

Sabizabulin (VERU-111) is a novel, oral cytoskeleton disruptor that represents a new class of microtubule-targeting agents. Its unique mechanism of action involves binding to the colchicine binding site on β-tubulin and forming strong hydrogen bonds with a unique site on α-tubulin. This dual targeting results in cross-linking of α and β tubulin subunits, leading to low nanomolar inhibition of microtubule formation and induction of microtubule depolymerization [1].

Unlike taxanes which stabilize microtubules, this compound disrupts the cytoskeleton by causing microtubule fragmentation. This mechanism also directly represses transcription of β-tubulin isoforms (including βIII and βIV), which are common mediators of drug resistance. Additionally, treatment with this compound arrests cell cycle at the G2-M phase and activates caspase-3 and -9, cleaving PARP to induce apoptosis [1].

A key advantage in prostate cancer specifically is that this compound disrupts androgen receptor transport through its cytoskeletal effects, providing an additional anti-cancer mechanism relevant to this malignancy [2] [3]. The drug demonstrates good blood-brain barrier penetration and is not a substrate for CYP3A4 or proteins involved in multidrug resistance (P-glycoprotein, multidrug resistance proteins, and breast cancer resistance protein), potentially allowing it to overcome common resistance mechanisms [1].

Clinical Trial Efficacy Data

The phase Ib/II study (NCT03752099) enrolled men with mCRPC who had progressed on at least one prior androgen receptor-targeting agent. The trial design consisted of a phase Ib dose-escalation portion (n=39) using a 3+3 design with doses ranging from 4.5-81 mg, followed by a phase II expansion portion (n=41) at the recommended phase II dose of 63 mg daily [1].

Table 1: Efficacy Outcomes from Phase Ib/II Clinical Trial

| Efficacy Parameter | Result | Patient Population |

|---|---|---|

| Objective Response Rate (RECIST 1.1) | 20.7% (6 of 29 patients) | Patients with measurable disease [1] |

| Response Breakdown | 1 complete response, 5 partial responses | Patients with measurable disease [1] |

| PSA Declines | 29.2% (14 of 48 patients) | All patients receiving ≥63 mg [1] |

| Median Radiographic PFS | 11.4 months | All patients receiving ≥63 mg (n=55) [1] |

| Durable Responses | >2.75 years | Long-term responders [1] |

In the phase Ib portion, among 10 patients who reached at least 4 cycles of continuous dosing, 6 had any PSA response, with 2 achieving ≥50% PSA decline. Two patients had partial responses, while the remaining 8 achieved stable disease. The median radiographic progression-free survival (rPFS) in this group was greater than 12 months (range: 6.0-28+ months) [4].

Safety and Tolerability Profile

This compound demonstrated a favorable safety profile at the 63 mg daily dose, with no clinically significant neurotoxicity or neutropenia observed—common limitations with taxane chemotherapy [1] [5] [4].

Table 2: Safety Profile of this compound 63 mg Daily Dosing

| Adverse Event | All Grades Frequency | Grade ≥3 Frequency | Notes |

|---|---|---|---|

| Diarrhea | Most common | 7.4% | Predominantly Grade 1-2 [1] |

| Fatigue | Common | 5.6% | Predominantly Grade 1-2 [1] |

| ALT Elevation | Common | 5.6% | Predominantly Grade 1-2 [1] |

| AST Elevation | Common | 3.7% | Predominantly Grade 1-2 [1] |

| Nausea | Common | Not reported | Predominantly Grade 1-2 [2] [3] |

| Neutropenia | Not observed | Not observed | [1] [4] |

| Neurotoxicity | Not observed | Not observed | [1] [4] |

The most common adverse events were gastrointestinal in nature (diarrhea, nausea) and fatigue, which were predominantly Grade 1-2 and manageable. The maximum tolerated dose (MTD) was not reached in the phase Ib portion, supporting the feasibility of chronic oral daily dosing [1] [2].

Experimental Protocols

Clinical Trial Design Protocol

Study Title: Phase Ib/II, Multicenter, Open-Label Study of this compound in Men with Metastatic Castration-Resistant Prostate Cancer [1]

Patient Population:

- Key Inclusion Criteria: Men >18 years with mCRPC (PCWG3 criteria), PSA ≥2.0 ng/mL, ECOG performance status ≤2, progression on at least one novel androgen receptor-targeting agent [1]

- Phase Ib: Allowed one prior taxane chemotherapy for mCRPC [1]

- Phase II: No prior chemotherapy for mCRPC permitted [1]

Phase Ib Dose Escalation Design:

- Utilized standard 3+3 design [1]

- Dose levels: 4.5, 9, 18, 36, 63, and 81 mg [1]

- Initial schedule: 7 days on/14 days off in 21-day cycles [1]

- Intrapatient dose escalation and increased frequency allowed based on tolerance [1]

- DLT period defined as first 4 weeks of treatment [1]

Phase II Expansion:

- Patients received recommended phase II dose of 63 mg daily [1]

- Primary objectives: Safety, MTD, and recommended phase II dose [1]

- Secondary objectives: Antitumor activity by PCWG3 and RECIST 1.1 criteria [1]

Efficacy Assessment:

- Radiographic assessments performed regularly [1]

- PSA levels measured periodically [1]

- Objective tumor response evaluated per RECIST 1.1 [1]

Safety Assessment:

- Adverse events monitored continuously and graded per CTCAE v5.0 [1]

- Dose-limiting toxicities defined as: Grade 4 neutropenia or Grade 3 febrile neutropenia; Grade 4 thrombocytopenia or Grade 3 thrombocytopenia with hemorrhage; Grade 3-4 non-hematologic toxicity (with specific exceptions); specific liver enzyme elevations; any toxicity judged unsafe by investigators [1]

Preclinical Assessment Protocol

Microtubule Disruption Assay:

- Purpose: Evaluate this compound's effect on microtubule polymerization and cytoskeletal integrity [1]

- Methods: Cell-free tubulin polymerization assays; immunofluorescence staining of microtubules in prostate cancer cell lines; comparison with other microtubule-targeting agents (taxanes, vinca alkaloids) [1]

- Endpoint Measurements: Tubulin polymerization kinetics; microtubule organization and fragmentation; cytoskeletal morphology [1]

Androgen Receptor Transport Assay:

- Purpose: Assess impact of cytoskeletal disruption on androgen receptor trafficking [2] [3]

- Methods: Prostate cancer cell lines with AR reporter constructs; immunofluorescence and live-cell imaging of AR localization; measurement of AR transcriptional activity [1]

- Endpoint Measurements: AR nuclear translocation; ARE-driven reporter activity; expression of AR target genes [1]

Antiproliferative Activity Assessment:

- Purpose: Determine this compound's inhibitory effects across prostate cancer models [1]

- Methods: Cell viability assays (MTT, CellTiter-Glo) in various prostate cancer cell lines (including those resistant to androgen receptor-targeting agents and taxanes); xenograft studies in immunodeficient mice [1]

- Endpoint Measurements: IC50 values; tumor growth inhibition; time to tumor progression [1]

Current Clinical Development Status

Based on the positive phase Ib/II results, the phase III VERACITY trial (NCT04844749) is currently enrolling patients [1] [5] [6].

VERACITY Trial Design:

- Population: Chemotherapy-naïve men with mCRPC who failed at least one androgen receptor targeting agent [3] [6]

- Design: Open-label, randomized (2:1), multicenter [3]

- Intervention: this compound 32 mg daily (with similar bioavailability to the 63 mg formulation used in earlier studies) versus alternative androgen receptor targeting agent (control) [3]

- Primary Endpoint: Radiographic progression-free survival [3]

- Target Enrollment: Approximately 245 patients [3]

- Clinical Sites: 45 centers in the US and Europe [3] [6]

The promising efficacy and favorable safety profile observed in early-phase trials, along with its novel mechanism of action and oral administration, position this compound as a potential treatment option for mCRPC patients who have progressed on androgen receptor-targeting agents [6].

Schematic Diagrams

Mechanism of Action Pathway

Clinical Development Workflow

References

- 1. A Phase Ib/II Study of this compound, a Novel Oral ... [pmc.ncbi.nlm.nih.gov]

- 2. Veru Announces Positive Updated Data from Phase 1b/2 ... [drug-dev.com]

- 3. Press Releases [ir.verupharma.com]

- 4. This compound Appears Safe, Effective in Metastatic ... [onclive.com]

- 5. Press Releases [ir.verupharma.com]

- 6. This compound for Metastatic Castration-Resistant Prostate ... [urologytimes.com]

Comprehensive Application Notes and Protocols: Sabizabulin for COVID-19 ARDS Treatment

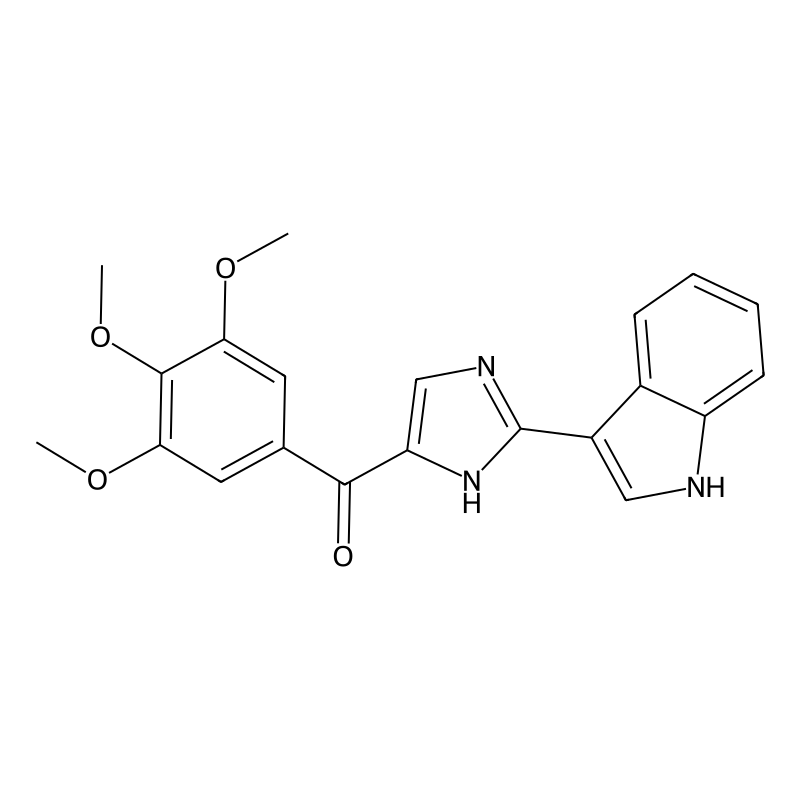

Drug Background and Mechanism of Action

Sabizabulin (VERU-111) is an oral, first-in-class, new chemical entity that functions as a microtubule disruptor with dual anti-inflammatory and host-mediated antiviral properties. This novel small molecule (chemical formula: C21H19N3O4) represents a significant advancement in the therapeutic approach to viral-induced Acute Respiratory Distress Syndrome (ARDS), particularly in hospitalized patients with moderate to severe COVID-19 who are at high risk for ARDS and death [1] [2].

The compound's unique mechanism involves binding to the colchicine binding site on the β-tubulin subunit while also interacting with a novel site on the α-tubulin subunit, causing cross-linking between α and β tubulin subunits. This action results in low nanomolar inhibition of microtubule formation and induction of microtubule depolymerization [3] [1]. Unlike taxanes that stabilize microtubules, this compound targets the colchicine-binding site to inhibit microtubule polymerization and induce depolymerization [3]. This unique mechanism causes microtubule fragmentation and disruption of the cytoskeleton, which differs significantly from what has been observed with other microtubule-targeting agents [3].

The therapeutic effects in COVID-19 ARDS are mediated through multiple pathways:

- Antiviral activity: By disrupting microtubule function, this compound impedes intracellular trafficking of SARS-CoV-2 viral particles, thereby reducing viral replication and spread [1] [2]

- Anti-inflammatory effects: The drug inhibits the release of pro-inflammatory cytokines and disrupts the activities of inflammatory cells, potentially mitigating the cytokine storm characteristic of severe COVID-19 [4] [1]

- Endothelial protection: By maintaining endothelial barrier function, this compound may reduce vascular leakage and pulmonary edema associated with ARDS [4]

Table 1: Key Characteristics of this compound

| Property | Description |

|---|---|

| Chemical Class | 2-aryl-4-benzoyl imidazole derivative |

| Molecular Weight | 377.400 g·mol⁻¹ |

| Mechanism | Dual α/β tubulin binding leading to microtubule disruption |

| Administration | Oral |

| Primary Indications | COVID-19 ARDS, metastatic castration-resistant prostate cancer |

| Development Status | Phase 3 completed for COVID-19, Fast Track designation |

Clinical Evidence and Efficacy Data

Phase 3 Clinical Trial Results

The efficacy profile of this compound in COVID-19 ARDS was established through a randomized, multicenter, placebo-controlled Phase 3 clinical trial involving hospitalized patients with moderate to severe COVID-19 at high risk for ARDS and death. The trial demonstrated compelling mortality reductions, leading to its early termination by an independent Data Monitoring Committee due to overwhelming efficacy [5].

The study enrolled 204 patients randomly assigned (2:1) to receive either 9 mg of oral this compound or placebo daily for up to 21 days, in addition to standard of care. Baseline characteristics were similar between treatment groups. The primary endpoint was all-cause mortality up to day 60 [5].

Table 2: Phase 3 Clinical Trial Efficacy Outcomes for this compound in COVID-19 ARDS

| Efficacy Parameter | This compound (n=134) | Placebo (n=70) | Relative Reduction | Statistical Significance |

|---|---|---|---|---|

| All-cause Mortality | 20.2% (19/94) | 45.1% (23/51) | 55.2% | P=0.0042 |

| Absolute Mortality Reduction | 24.9 percentage points | - | - | Odds Ratio: 3.23 (95% CI: 1.45-7.22) |

| ICU Days | - | - | 43% relative reduction | P=0.0013 |

| Mechanical Ventilation Days | - | - | 49% relative reduction | P=0.0013 |

| Hospital Days | - | - | 26% relative reduction | P=0.0277 |

Biomarker Evidence and Predictive Capacity

In COVID-19 ARDS, several inflammatory biomarkers have demonstrated predictive capacity for mortality risk assessment. A retrospective cohort study of 122 patients with COVID-19 ARDS treated with high-dose corticosteroids revealed that specific biomarker thresholds could predict all-cause hospital mortality with moderate accuracy [6].

Table 3: Inflammatory Biomarkers and Their Predictive Capacity for Mortality in COVID-19 ARDS

| Biomarker | Predictive Threshold | Timing | Sensitivity | Specificity |

|---|---|---|---|---|

| Ferritin | >1281 µg/L | Baseline | 62% | 64% |

| Leukocyte Count | >13.7 × 10⁹/L | Baseline | 42% | 79% |

| Neutrophil-to-Lymphocyte Ratio (NLR) | >12.1 | Baseline | 61% | 77% |

| C-reactive Protein (CRP) | >50 mg/L | Day 6 | 50% | 75% |

| Interleukin-6 (IL-6) | >67 mg/L | Day 7 | 56% | 79% |

| Lactate Dehydrogenase (LDH) | >396 U/L | Day 6 | 38% | 83% |

The neutrophil-to-lymphocyte ratio demonstrated the most consistent association with mortality over time, remaining significant for all days except day 1 after commencing treatment (sensitivity 36-68%, specificity 72-92%) [6]. Additional biomarkers including D-dimer, procalcitonin, and ferritin have also shown prognostic value in monitoring COVID-19 ARDS progression and treatment response [7].

Experimental Protocols and Methodologies

Clinical Trial Protocol for this compound in COVID-19 ARDS

Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 3 trial.

Patient Population:

- Hospitalized adult patients (≥18 years) with moderate to severe COVID-19

- High risk for ARDS and death as determined by clinical criteria

- Positive SARS-CoV-2 PCR test or high clinical suspicion

- Requiring supplemental oxygen or mechanical ventilation

Exclusion Criteria:

- Pregnancy or breastfeeding

- Alanine aminotransferase/aspartate aminotransferase >3× upper limit of normal (ULN) with concomitant total bilirubin >2× ULN

- Expected transfer to another non-study hospital within 72 hours

- Participation in other investigational drug trials

Treatment Protocol:

- Randomization: 2:1 ratio (this compound:placebo)

- Intervention: this compound 9 mg oral daily or matching placebo

- Treatment Duration: Up to 21 days or until hospital discharge, whichever occurs first

- Concomitant Medications: Standard of care according to institutional protocols

Endpoint Assessment:

- Primary Endpoint: All-cause mortality through Day 60

- Secondary Endpoints:

- Days in intensive care unit (ICU)

- Days on mechanical ventilation

- Days in hospital

- Incidence of respiratory failure

- Time to clinical improvement

Statistical Considerations:

- Sample size calculation based on assumed mortality rate of 45% in placebo group

- Interim analysis planned after 150 patients reached Day 60 endpoint

- Stratified log-rank test for mortality comparison

- Two-sided significance level of P<0.05 considered statistically significant

Biomarker Assessment Protocol

Sample Collection:

- Blood samples collected at baseline (prior to first dose) and daily until Day 7 or discharge

- Timing: Samples drawn closest to 8 AM each day

- Processing: Centrifugation at 3000 Rcf for 5 minutes at room temperature

- Storage: Serum aliquots stored at -80°C until analysis

Analytical Methods:

- CRP and D-dimer: Turbidimetric method (C502 Cobas assay)

- Ferritin, PCT, and IL-6: Electro-Chemi Luminescent Immuno Assay (ECLIA) tests (E801 Cobas assay)

- Leukocyte counts: Sysmex automated cell counters with May-Grünwald/Giemsa staining confirmation

- LDH: Enzymatic analysis

Quality Control:

- All assays performed according to manufacturer specifications

- Internal quality control samples run with each batch

- Participation in external quality assurance programs

Preclinical Study Protocol for Influenza-Induced ARDS Model

Animal Model:

- Species: Mice

- Induction: H1N1 influenza virus administered via intranasal route

- Controls: Saline (negative control), dexamethasone (anti-inflammatory control), oseltamivir (direct antiviral control)

Treatment Groups:

- Group 1: this compound (various doses)

- Group 2: Dexamethasone (1 mg/kg)

- Group 3: Oseltamivir (standard dose)

- Group 4: Saline control

- Group 5: Untreated H1N1 infection

Assessment Parameters:

- Clinical signs and body weight daily

- Lung function measurements (Penh) longitudinally

- Bronchioalveolar lavage (BAL) for inflammatory cell counts and cytokine levels

- Histopathologic examination of lung tissue

- Cytokine analysis: IL-6, TNF-α, IFN-γ, CXCL-10, KC

Statistical Analysis:

- Comparison between groups using ANOVA with post-hoc tests

- P-value <0.05 considered statistically significant

- False discovery rate control using Benjamini-Hochberg method for multiple comparisons

Regulatory Status and Future Directions

Current Regulatory Status

This compound has received Fast Track designation from the U.S. Food and Drug Administration (FDA) for the treatment of COVID-19 [4]. Following the positive Phase 3 clinical trial results, Veru Inc. has been in discussions with the FDA regarding regulatory submission pathways. In September 2023, the company reached an agreement with the FDA on a new Phase 3 clinical trial design to expand the treatment population to include all hospitalized adult patients with any type of viral-induced ARDS, including those caused by influenza, RSV, and SARS-CoV-2 [8].

This expanded indication represents a significant opportunity to address the unmet medical need across viral ARDS, with the FDA acknowledging that ARDS is a well-defined disease with high mortality rates (27-45%) [8]. The agreed-upon Phase 3 study may serve as a single registration trial for New Drug Application (NDA) submission, potentially accelerating the approval timeline.

Future Clinical Development

The future development of this compound encompasses several strategic directions:

- Broader Viral ARDS Indication: The planned Phase 3 trial will enroll 408 patients with viral ARDS from various pathogens, with all-cause mortality at Day 60 as the primary endpoint [8]

- Influenza-Specific Studies: Based on compelling preclinical data in influenza models, a Phase 3 clinical trial in hospitalized influenza patients at high risk for ARDS is planned [4]

- Oncology Applications: Continued development in metastatic castration-resistant prostate cancer and other malignancies [3] [2]

- Additional Viral Indications: Pre-IND discussions with FDA regarding development for smallpox virus using the Animal Rule pathway [8]

Visual Representations

Mechanism of Action Pathway

Diagram 1: this compound's dual mechanism of action in COVID-19 ARDS, showing both antiviral and anti-inflammatory pathways leading to clinical benefit

Clinical Development Pathway

Diagram 2: Clinical development pathway for this compound showing expansion from COVID-19 to broader viral ARDS indication

Conclusion

This compound represents a promising therapeutic approach for COVID-19 ARDS and potentially other forms of viral-induced ARDS. Its dual mechanism of action—combining direct antiviral effects with broad anti-inflammatory properties—addresses key pathological processes in severe COVID-19. The compelling mortality reduction demonstrated in the Phase 3 clinical trial, coupled with a favorable safety profile, positions this compound as a potential significant advancement in the management of critically ill COVID-19 patients.

The ongoing development program, now expanded to include all forms of viral ARDS, may provide an important treatment option for a range of serious respiratory infections beyond COVID-19. Further research should focus on biomarker identification to optimize patient selection and continued exploration of this compound's potential in other clinical contexts where microtubule disruption may provide therapeutic benefit.

References

- 1. This compound [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. A Phase Ib/II Study of this compound, a Novel Oral ... [pmc.ncbi.nlm.nih.gov]

- 4. Press Releases [ir.verupharma.com]

- 5. Oral this compound for High-Risk, Hospitalized Adults with ... [pubmed.ncbi.nlm.nih.gov]

- 6. Inflammatory Biomarkers Demonstrate Predictive Capacity ... [pmc.ncbi.nlm.nih.gov]

- 7. Laboratory Biomarkers for Diagnosis and Prognosis in ... [frontiersin.org]

- 8. Veru Reaches Agreement with FDA on New Phase 3 ... [ir.verupharma.com]

Comprehensive Application Notes and Protocols: Evaluating Sabizabulin in HER2+ Breast Cancer Xenograft Models

Introduction to HER2+ Breast Cancer and Sabizabulin

Human epidermal growth factor receptor 2-positive (HER2+) breast cancer represents approximately 15-20% of all breast cancer cases and is characterized by an aggressive clinical course with increased recurrence rates and metastasis to distant organs including lung, bone, and brain [1] [2]. Current frontline therapy for HER2+ metastatic breast cancer relies on combination regimens incorporating targeted antibodies (trastuzumab and pertuzumab) with microtubule inhibitors in the taxane class (paclitaxel or docetaxel) [1]. While these regimens have improved patient outcomes, their clinical efficacy is substantially limited by the development of chemoresistance and significant treatment-related toxicities, including hematological complications and dose-limiting neurotoxicity [1] [2].

This compound (formerly VERU-111) represents a novel therapeutic agent belonging to the colchicine-binding site inhibitors (CBSIs), which function as microtubule destabilizing agents [1] [2]. This potent, orally bioavailable small molecule inhibitor demonstrates promising potential to overcome key limitations of taxane therapy through several distinct advantages: (1) ability to circumvent P-glycoprotein-mediated drug resistance; (2) oral bioavailability without requiring surfactant-based formulations; (3) favorable toxicity profile with reduced incidence of neurotoxicity and neutropenia compared to taxanes; and (4) demonstrated efficacy in taxane-resistant models [1] [2]. Preclinical studies have established that this compound effectively inhibits tumor growth and metastasis in triple-negative breast cancer models, and recent investigations have extended these findings to HER2+ breast cancer subtypes [1].

Experimental Models for HER2+ Breast Cancer

Cell Line-Derived Xenograft (CDX) Models

CDX models utilizing established HER2+ breast cancer cell lines provide a standardized, reproducible platform for initial therapeutic efficacy assessment. The BT474 cell line (ER+/PR+/HER2+) represents a luminal B molecular subtype that is widely used in preclinical therapeutic studies [1]. Additional HER2+ cell lines including SKBR3 (ER-/PR-/HER2+), AU565 (ER-/PR-/HER2+; lapatinib-sensitive), and JIMT-1 (ER-/PR-/HER2+; lapatinib-resistant) offer valuable models for evaluating therapies across different HER2+ molecular contexts and resistance profiles [1] [3]. These cell lines are typically maintained in RPMI-1640 or DMEM media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin under standard culture conditions (37°C, 5% CO2) [1].

Patient-Derived Xenograft (PDX) Models

PDX models generated through direct implantation of patient tumor tissue into immunocompromised mice better preserve the original tumor heterogeneity, stromal components, and clinical relevance [4]. The HCI-12 PDX model (ER-/PR-/HER2+) derived from a metastatic HER2+ breast cancer has been specifically utilized in this compound efficacy studies [1]. PDX models are particularly valuable for assessing therapeutic responses in treatment-resistant settings and for evaluating effects on metastatic dissemination, providing enhanced predictive value for clinical translation [1] [4].

Optimal Xenograft Implantation Techniques

The selection of implantation methodology significantly influences tumor engraftment rates, growth characteristics, and metastatic potential:

Orthotopic implantation into the mammary fat pad more accurately recapitulates the native tumor microenvironment, resulting in improved metastatic propensity and therapeutic responses that better mirror clinical behavior [4]. This approach is particularly recommended for metastasis studies and evaluation of tumor-stroma interactions.

Subcutaneous implantation offers technical simplicity and facilitates direct tumor volume monitoring through caliper measurements, but may not fully replicate the complex tumor microenvironment of the native mammary tissue [4].

For both approaches, female immunocompromised mice (Nod-Scid-Gamma or Balb/c-nude, 5-6 weeks old) are recommended as hosts to permit engraftment of human tumor cells [1] [5]. Proper preparation of tumor cells (typically 3-5×10^6 cells in 100μL of 10% Matrigel for orthotopic implantation) ensures consistent tumor establishment [5].

In Vitro Assessment Protocol

Anti-proliferative Activity Assessment

The concentration-dependent effects of this compound on HER2+ breast cancer cell proliferation are quantified through determination of half-maximal inhibitory concentration (IC50) values:

Cell seeding: Plate HER2+ breast cancer cells (BT474, SKBR3, AU565, JIMT-1) in 96-well plates at optimized densities (1-5×10^3 cells/well depending on cell line doubling time) and allow adherence for 24 hours [1].

Compound treatment: Prepare this compound in DMSO and serially dilute in complete culture medium to achieve final concentrations typically ranging from 0.1 nM to 1000 nM. Include vehicle control (DMSO alone) and reference controls (e.g., paclitaxel, colchicine).

Incubation and quantification: Treat cells for 72-96 hours, then assess viability using standardized assays (MTT, MTS, or CellTiter-Glo). Calculate IC50 values using nonlinear regression analysis of dose-response curves [1].

Clonogenicity and Apoptosis Assays

Clonogenic survival assay: Seed cells at low density (500-1000 cells/well in 6-well plates), treat with this compound at relevant concentrations (IC50, 2×IC50, 5×IC50) for 24-48 hours, then replace with drug-free medium and culture for 10-14 days until visible colonies form. Fix, stain with crystal violet, and count colonies (>50 cells) to determine long-term reproductive viability [1].

Apoptosis detection: Treat cells with this compound for 24-48 hours, then analyze using Annexin V/propidium iodide staining followed by flow cytometry or caspase activation assays to quantify apoptotic induction [1].

Combination Studies with HER2-Targeted Agents

Evaluate potential synergistic interactions between this compound and HER2-targeted therapies:

Treat lapatinib-sensitive (AU565) and lapatinib-resistant (JIMT-1) cells with this compound and lapatinib alone and in combination across a range of concentrations.

Analyze combination effects using Chou-Talalay method to calculate combination indices, where values <1 indicate synergy, =1 additivity, and >1 antagonism [1].

Table 1: In Vitro Efficacy Parameters of this compound in HER2+ Breast Cancer Models

| Cell Line | Molecular Subtype | This compound IC50 (nM) | Key Findings |

|---|---|---|---|

| BT474 | ER+/PR+/HER2+ | Low nanomolar range | Significant inhibition of proliferation and clonogenicity |

| SKBR3 | ER-/PR-/HER2+ | Low nanomolar range | Concentration-dependent apoptosis induction |

| AU565 | ER-/PR-/HER2+ | Not specified | Synergistic activity with lapatinib |

| JIMT-1 | ER-/PR-/HER2+ (lapatinib-resistant) | Not specified | Synergistic activity with lapatinib despite resistance |

In Vivo Xenograft Therapeutic Efficacy Protocol

Xenograft Establishment and Treatment Groups

Model generation: Inject HER2+ breast cancer cells (BT474: 3×10^5 cells; patient-derived xenograft fragments: 2-3 mm^3) orthotopically into the mammary fat pad of female immunocompromised mice [1] [4]. Allow tumors to establish until reaching a palpable size (approximately 50-100 mm^3).

Randomization and dosing: Randomize tumor-bearing mice into treatment groups (n=6-10 per group) to ensure comparable initial tumor volumes across groups. Administer this compound via oral gavage at optimized doses (e.g., 2.5-10 mg/kg) based on prior toxicity and efficacy studies [1]. Include vehicle control and reference standard (paclitaxel) groups for comparative analysis.

Treatment schedule: Administer compounds according to established schedules (e.g., daily oral this compound versus intermittent intraperitoneal paclitaxel) for 3-5 weeks with regular monitoring of tumor volumes and animal weights [1].

Metastasis Inhibition Evaluation

Experimental setup: Utilize HCI-12 patient-derived xenograft model known for spontaneous metastasis to evaluate this compound's effects on disseminated disease [1].

Assessment methods:

- Ex vivo bioluminescence imaging: Quantify metastatic burden in lungs and other organs at study endpoint.

- Histopathological analysis: Section lungs and stain with hematoxylin and eosin to identify and enumerate metastatic foci.

- Comparative analysis: Evaluate this compound against paclitaxel for relative efficacy in metastasis suppression [1].

Toxicity and Tolerability Monitoring

- Body weight: Measure twice weekly to assess systemic toxicity.

- Clinical observations: Monitor for signs of distress, altered mobility, or neurotoxicity.

- Hematological parameters: Collect blood samples at endpoint for complete blood count analysis.

- Necropsy examination: Evaluate major organs for gross pathological changes [1].

Table 2: In Vivo Efficacy of this compound in HER2+ Breast Cancer Xenograft Models

| Model Type | Model Characteristics | Treatment Protocol | Key Outcomes |

|---|---|---|---|

| BT474 CDX | ER+/PR+/HER2+ | 2.5-10 mg/kg, oral, daily | Significant inhibition of primary tumor growth |

| HCI-12 PDX | ER-/PR-/HER2+, metastatic | 2.5-10 mg/kg, oral, daily | Inhibition of primary tumor growth and lung metastasis |

| HCI-12 PDX (metastasis) | ER-/PR-/HER2+, metastatic | 2.5-10 mg/kg, oral, daily | Similar anti-metastatic efficacy to paclitaxel with improved tolerability |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects through targeted disruption of microtubule dynamics and induction of apoptotic signaling cascades:

Diagram 1: Molecular Mechanisms and Functional Outcomes of this compound in HER2+ Breast Cancer

The molecular mechanism of this compound involves specific binding to the colchicine site on β-tubulin, leading to inhibition of tubulin polymerization and subsequent disruption of microtubule dynamics [1]. This disruption causes mitotic arrest at the G2/M phase of the cell cycle, activating the spindle assembly checkpoint and ultimately triggering mitotic catastrophe and apoptosis in rapidly dividing cancer cells [1]. Additionally, this compound-mediated microtubule disruption impairs intracellular trafficking and cellular motility, contributing to its observed anti-metastatic effects [1].

Notably, this compound demonstrates synergistic activity with HER2-targeted therapies such as lapatinib, even in lapatinib-resistant models, suggesting complementary mechanisms of action that enhance therapeutic efficacy and potentially overcome resistance pathways [1]. This synergy may result from simultaneous targeting of surface receptor signaling (HER2-targeted agents) and intracellular structural components (microtubule-targeting this compound), creating a multi-faceted attack on cancer cell proliferation and survival mechanisms.

Data Analysis and Interpretation Guidelines

Efficacy Evaluation Metrics

- Tumor volume measurement: Monitor twice weekly using digital calipers, calculating volume using the formula: Volume (mm³) = (Length × Width²) × 0.5 [5].

- Tumor growth inhibition: Calculate percentage TGI using the formula: %TGI = [1 - (Tfinal_treated - Tinitial_treated) / (Tfinal_control - Tinitial_control)] × 100.

- Metastatic burden quantification: Express as total photon flux for bioluminescent models or metastatic foci count for histopathological analysis.

- Statistical analysis: Employ appropriate tests (Student's t-test for two groups, ANOVA for multiple groups) with significance threshold of p < 0.05.

Biomarker and Mechanistic Analysis

- Microtubule disruption assessment: Analyze tubulin polymerization status and mitotic arrest through immunofluorescence staining for α-tubulin and phospho-histone H3.

- Apoptosis markers: Evaluate cleavage of caspase-3 and PARP by Western blot analysis of tumor lysates.

- Proliferation indices: Quantify Ki-67 positive cells through immunohistochemistry.

- Angiogenesis and metastasis markers: Assess expression of VEGF and MMP-2/MMP-9 in treated versus control tumors [5].

Conclusion and Implementation Notes

The comprehensive experimental protocols outlined herein provide a robust framework for evaluating the efficacy and mechanisms of this compound in HER2+ breast cancer models. Key advantages of this compound include its oral bioavailability, favorable toxicity profile, and demonstrated ability to overcome taxane resistance through distinct molecular targeting of the colchicine-binding site [1] [2]. Implementation of these protocols requires careful attention to model selection, with PDX models offering enhanced clinical relevance for metastasis studies and combination therapies providing opportunities to address therapeutic resistance.

These application notes support the systematic evaluation of this compound as a promising therapeutic candidate for HER2+ breast cancer, with particular value in settings of taxane resistance or when oral administration is preferred. The detailed methodologies enable standardized assessment across research laboratories, facilitating comparative analyses and accelerating the translational development of this novel agent.

References

- 1. This compound, a Potent Orally Bioavailable Colchicine ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Potent Orally Bioavailable Colchicine Binding ... [pubmed.ncbi.nlm.nih.gov]

- 3. A preclinical PET dual-tracer imaging protocol for ER and... [ejnmmires.springeropen.com]

- 4. Method In Xenograft Mouse Breast Optimization... Cancer Model [dovepress.com]

- 5. Exploring protocol for breast using... cancer xenograft model [tcr.amegroups.org]

Sabizabulin patient-derived xenograft PDX model

Introduction to Sabizabulin and PDX Models

This compound (formerly VERU-111) is an orally bioavailable small molecule that targets the colchicine-binding site on tubulin, functioning as a microtubule destabilizing agent [1] [2]. Its unique mechanism overcomes common taxane resistance mediated by P-glycoprotein drug efflux pumps and avoids typical taxane toxicities like severe neutropenia and neuropathy [1] [2].

Patient-Derived Xenograft (PDX) Models are created by directly implanting tumor tissue from a patient into an immunodeficient mouse. These models better preserve the original tumor's heterogeneity, microenvironment, and genetic characteristics compared to traditional cell line-derived models, making them highly predictive for preclinical drug evaluation [3].

Efficacy of this compound in HER2+ Breast Cancer PDX Models

The following table summarizes key preclinical efficacy data for this compound from a study investigating HER2+ breast cancer [1] [4] [5]:

| Evaluation Type | Model System | Treatment Details | Key Findings |

|---|---|---|---|

| In Vitro | HER2+ breast cancer cell lines (BT474, SKBR3, AU565, JIMT-1) | Low nanomolar concentrations [1] | Inhibited proliferation (low nM IC50), induced apoptosis, inhibited clonogenicity [1]. Synergy with lapatinib in lapatinib-resistant cells [1]. |

| In Vivo - Primary Tumor Growth | BT474 (ER+/PR+/HER2+) cell-derived xenografts [1] | Oral this compound [1] | Significant inhibition of primary tumor growth [1]. |

| In Vivo - Primary Tumor & Metastasis | HCI-12 (ER-/PR-/HER2+) Metastatic PDX model [1] | Oral this compound [1] | Suppressed primary tumor growth and inhibited lung metastasis; efficacy comparable to paclitaxel [1]. |

| In Vivo - Safety Profile | Preclinical models (mice, rats, dogs) and Phase Ib/II clinical trial in mCRPC [2] | Efficacious doses [2] | No observed neurotoxicity or neutropenia. Common AEs (Grade 1-2): diarrhea, fatigue. No dose-limiting toxicity defined up to 81 mg [2]. |

Detailed Experimental Protocol: PDX Model Study of this compound

This protocol outlines the key methodologies from a published study on this compound in a HER2+ PDX model [1].

PDX Model Generation and Maintenance

- Source Tissue: HCI-12 PDX tumor fragments from a HER2+ (ER-/PR-) breast cancer [1].

- Host Mice: Female NOD-SCID-Gamma (NSG) mice [1].

- Engraftment: Tumor fragments are surgically implanted into the mammary fat pad (orthotopic) or subcutaneously [1] [3].

- Passaging: When tumors reach 1-2 cm³, they are aseptically harvested and re-implanted into new recipient mice to expand the model. The third generation (F3) or later is typically used for drug treatment studies [3].

In Vivo Drug Efficacy Study Design

- Randomization: When PDX tumors reach a predetermined volume (e.g., 100-200 mm³), tumor-bearing mice are randomized into treatment and control groups. The PDXNet consortium recommends using at least 5-7 mice per group for statistical power [6].

- Dosing:

- This compound: Administered orally. The specific dose used in the HCI-12 study is not provided in the abstract, but in vivo studies often use doses previously shown to be effective in other models (e.g., in a prostate cancer Phase Ib/II trial, 63 mg/day was the recommended Phase II dose) [1] [2].

- Control/Comparator: Typically a vehicle control and often a standard-of-care drug like paclitaxel for comparison [1].

- Study Duration: Treatment should continue long enough for control tumors to undergo at least two volume doublings [6].

Endpoint Analysis

- Tumor Volume Measurement: Tumors are measured 2-3 times per week using calipers. Tumor volume is calculated as (length × width²) / 2 [6] [3].

- Metastasis Assessment: In metastatic models like HCI-12, lungs are collected at endpoint and examined for metastatic nodules, often using histology or bioluminescent imaging if cancer cells are tagged [1].

- Pharmacodynamic/Mechanistic Analysis: Excised tumors can be analyzed via immunohistochemistry (IHC) or immunoblotting for markers of apoptosis (e.g., cleaved caspase-3) and cell proliferation (e.g., Ki-67) [1].

The workflow for this protocol can be visualized as follows:

Consensus Recommendations for PDX Data Analysis

The PDXNet consortium has established standardized metrics to evaluate antitumor activity in PDX studies [6]. The following table compares these key metrics:

| Metric | Formula/Definition | Application & Advantage |

|---|

| Tumor Growth Inhibition (TGI) | TGI = (1 - (ΔT/ΔC)) × 100 ΔT and ΔC are the change in volume of treated and control groups [6]. | Standard metric for continuous tumor volume data; easy to interpret. | | Best Average Response (BAR) | The largest TGI value observed at any measured timepoint during the study [6]. | Identifies the peak treatment effect. | | Treatment-to-Control (T/C) Ratio | T/C = (Median final tumor volume of Treated / Median final tumor volume of Control) × 100 [6]. | Simple snapshot of activity at study endpoint. | | RECIST 1.1 Criteria (Preclinical Adaptation) | Classifies response into categories (Complete Response, Partial Response, etc.) based on predefined thresholds of tumor shrinkage [6]. | Aligns preclinical findings with clinical trial endpoints for better translation. |

The relationship between this compound's mechanism and its biological effects is summarized below:

Application Notes for Researchers

- Model Selection: For HER2+ breast cancer studies, the HCI-12 model is particularly valuable as it is a metastatic, treatment-naïve PDX that is ER-/PR-/HER2+, representing an aggressive subtype [1].

- Advantages over Taxanes: this compound's oral bioavailability and favorable toxicity profile distinguish it from taxanes. Its ability to overcome P-gp-mediated resistance makes it a strong candidate for treating taxane-resistant cancers [1] [2].

- Synergistic Potential: The observed synergy between this compound and the tyrosine kinase inhibitor lapatinib in HER2+ models suggests that combination therapies are a promising area for future investigation [1].

References

- 1. , a Potent Orally Bioavailable Colchicine Binding Site... This compound [pmc.ncbi.nlm.nih.gov]

- 2. A Phase Ib/II Study of this compound, a Novel Oral ... [pmc.ncbi.nlm.nih.gov]

- 3. Patient-derived xenograft ( PDX ) models , applications and challenges... [translational-medicine.biomedcentral.com]

- 4. This compound, a Potent Orally Bioavailable Colchicine Binding ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a Potent Orally Bioavailable Colchicine ... [mdpi.com]

- 6. Assessment of Patient-Derived Xenograft Growth and ... - PMC [pmc.ncbi.nlm.nih.gov]

Sabizabulin resistance mechanisms P-glycoprotein substrate

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of sabizabulin?

- A1: this compound is an oral cytoskeleton disruptor that targets microtubules. It binds to the colchicine-binding site on β-tubulin and a novel site on α-tubulin, causing cross-linking of tubulin subunits, depolymerization of microtubules, and inhibition of their polymerization. This leads to cell cycle arrest and apoptosis [1] [2] [3].

Q2: Is this compound a substrate for P-glycoprotein (P-gp)?

- A2: No. Preclinical and clinical data indicate that this compound is not a substrate for the P-gp efflux pump. This is a significant advantage as it allows this compound to remain effective in cancer cells that have developed resistance to other drugs, like taxanes, which are P-gp substrates [2] [3].

Q3: What is the clinical evidence that this compound can overcome taxane resistance?

- A3: Preclinical studies in various cancer models, including prostate and breast cancer, show that this compound inhibits the growth of tumor cells that are resistant to paclitaxel. This activity is consistently linked to its ability to evade P-gp mediated efflux [3]. A phase Ib/II clinical trial in men with metastatic castration-resistant prostate cancer (mCRPC) further demonstrated durable antitumor activity, supporting its potential in treating taxane-resistant disease [1].

Q4: What are the recommended doses for in vitro experiments?

- A4: The half-maximal inhibitory concentration (IC₅₀) of this compound varies by cell line. The table below summarizes published IC₅₀ values to help you select a starting dose range for your experiments.

| Cancer Cell Line / Model | Type | IC₅₀ / Effective Dose | Key Context |

|---|---|---|---|

| HER2+ Breast Cancer Cells (e.g., BT474, SKBR3) [3] | In vitro | Low nanomolar range | Inhibits proliferation and clonogenicity. |

| Triple-Negative Breast Cancer (TNBC) Models [3] | In vitro & In vivo | Low nanomolar (cells); 0.5-1.0 mg/kg (mice) | Suppresses tumor growth and metastasis; overcomes taxane resistance. |

| Metastatic Castration-Resistant Prostate Cancer (mCRPC) [1] | Clinical (Phase Ib/II) | 63 mg/day (Recommended Phase II Dose) | Demonstrated preliminary efficacy and a favorable safety profile. |

Experimental Protocols & Troubleshooting

Protocol 1: Assessing Resistance to this compound In Vitro

This protocol is adapted from methodologies used to study bacterial resistance to antimicrobial peptides [4].

- Objective: To experimentally induce and characterize resistance to this compound in cancer cell lines.

- Materials:

- Cancer cell line of interest (e.g., PC-3, BT474).

- This compound (≥98% purity).

- Complete cell culture medium.

- Tissue culture flasks/plates.

- Methodology:

- Long-term Exposure: Culture cells and passage them daily. Start by adding a sub-inhibitory concentration of this compound (e.g., ½ × IC₅₀) to the medium.

- Dose Escalation: Every 10-15 passages, or when robust growth is observed, double the concentration of this compound.

- Monitoring: At each passage or dose increase, determine the new IC₅₀ using a cell viability assay (e.g., MTT, CellTiter-Glo). Store aliquots of cells at -70°C for subsequent genomic/proteomic analysis.

- Characterization: Compare the morphology, growth rate, and cross-resistance profile (e.g., sensitivity to taxanes, other CBSIs) of the resistant subline to the parental line.

- Troubleshooting:

- No resistance observed: Ensure the initial pressure is sub-lethal. The process may require many passages (>50). Consider using a mutagen like UV light followed by selection in high drug concentrations to accelerate the process [4].

- Contamination: Maintain strict aseptic technique, especially during long-term culture.

Protocol 2: Confirming P-gp Non-Substrate Status

- Objective: To verify that this compound's efficacy is not compromised by P-gp mediated efflux.

- Materials:

- P-gp overexpressing cell line (e.g., LLC-PK1-MDR1).

- Corresponding parental cell line.

- Transwell plates.

- LC-MS/MS for compound quantification.

- Methodology:

- Monolayer Efflux Assay: Seed cells on Transwell filters to form a confluent monolayer. Measure the apparent permeability (Papp) of this compound in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions [5].

- Calculation: Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B).

- Interpretation: An ER < 2 suggests the compound is not a P-gp substrate. As this compound is reported as a non-substrate, your results should confirm a low ER [5] [6].

- Troubleshooting:

- High Efflux Ratio: Verify the integrity of your cell monolayers by measuring transepithelial electrical resistance (TEER). Confirm the functionality of your P-gp expressing cells using a known substrate (e.g., digoxin).

Mechanisms and Workflows

The following diagrams summarize the key advantages of this compound and a general workflow for investigating its resistance.

References